molecular formula C38H54O2 B8440783 (rac)-1-O-trityl-2-O-methyl-1,2-octadecanediol CAS No. 88875-78-9

(rac)-1-O-trityl-2-O-methyl-1,2-octadecanediol

Cat. No.: B8440783
CAS No.: 88875-78-9
M. Wt: 542.8 g/mol
InChI Key: IKNHYZJRQVVNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(rac)-1-O-trityl-2-O-methyl-1,2-octadecanediol is a useful research compound. Its molecular formula is C38H54O2 and its molecular weight is 542.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

88875-78-9

Molecular Formula

C38H54O2

Molecular Weight

542.8 g/mol

IUPAC Name

[2-methoxyoctadecoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C38H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-25-32-37(39-2)33-40-38(34-26-19-16-20-27-34,35-28-21-17-22-29-35)36-30-23-18-24-31-36/h16-24,26-31,37H,3-15,25,32-33H2,1-2H3

InChI Key

IKNHYZJRQVVNPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of sodium hydride (2.40 g, 60% oil dispersion, washed with dry petroleum ether) in dry tetrahydrofuran (40 ml) was portionwise added (rac)-1-O-trityl-1,2-octadecanediol (12.2 g) at ambient temperature. After the mixture was stirred for 30 minutes at the same temperature, a solution of methyl iodide (13.1 g) in dry tetrahydrofuran (40 ml) was dropwise added during a period of 45 minutes. After stirring for 3.5 hours at the same temperature, the mixture was evaporated under reduced pressure. The residue was dissolved in a mixture of diethyl ether and 0.5N aqueous sulfuric acid. The separated organic layer was dried and evaporated under reduced pressure. The residue was triturated in petroleum ether to remove impurities by filtration. The filtrate was evaporated to yield 9.8 g of (rac)-1-O-trityl-2-O-methyl-1,2-octadecanediol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.